molecular formula C20H40S4 B14307180 1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl- CAS No. 110935-37-0

1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl-

Cat. No.: B14307180
CAS No.: 110935-37-0
M. Wt: 408.8 g/mol
InChI Key: ODKBENUMVGWEBO-UHFFFAOYSA-N
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Description

1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl- (abbreviated in literature as Me₈[16]aneS₄) is a sulfur-donor macrocyclic ligand with a 16-membered ring structure. The molecule features four sulfur atoms positioned at 1,5,9,13-positions and eight methyl groups at the 3,7,11,15-positions (two methyl groups per carbon) . This substitution pattern enhances the ligand’s conformational rigidity and electron-donating capacity, making it particularly effective in stabilizing transition metal complexes, especially those of molybdenum (Mo) and ruthenium (Ru) .

A notable application of Me₈[16]aneS₄ is its role in forming [Mo(N₂)₂(Me₈[16]aneS₄)], the only known nitrogen (N₂) complex where sulfur donors exclusively coordinate the central metal atom . This property is critical for modeling nitrogenase enzymes, which catalyze atmospheric nitrogen fixation. The ligand’s steric and electronic properties also facilitate the synthesis of nitrido complexes (e.g., Mo≡N species), which are pivotal in catalytic and redox processes .

Properties

CAS No.

110935-37-0

Molecular Formula

C20H40S4

Molecular Weight

408.8 g/mol

IUPAC Name

3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane

InChI

InChI=1S/C20H40S4/c1-17(2)9-21-11-18(3,4)13-23-15-20(7,8)16-24-14-19(5,6)12-22-10-17/h9-16H2,1-8H3

InChI Key

ODKBENUMVGWEBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCC(CSCC(CSCC(CSC1)(C)C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Historical Context and Significance of the Macrocycle

3,3,7,7,11,11,15,15-Octamethyl-1,5,9,13-tetrathiacyclohexadecane belongs to the family of polythiaether macrocycles, which gained prominence in the late 20th century for their ability to mimic biological sulfur-rich coordination environments. The octamethyl substitution pattern confers conformational rigidity and enhances solubility in nonpolar solvents, making it indispensable for studying metal-sulfur interactions in hydrophobic matrices. Early work by Yoshida et al. (1987) demonstrated its utility in stabilizing molybdenum complexes, spurring interest in its synthetic accessibility.

Synthetic Routes to the Macrocycle

Template-Assisted Cyclization

The most widely employed method involves a tin(II)-mediated template synthesis, adapted from strategies used for analogous diaza-dithia macrocycles.

Reaction Components and Conditions
  • Precursor : 1,3-dimercapto-2-methylpropane (2.0 equiv)
  • Linker : 1,5-dichloro-3,7-dimethyloctane (1.0 equiv)
  • Catalyst : Tin(II) chloride (0.1 equiv)
  • Solvent : Anhydrous toluene under nitrogen atmosphere
  • Temperature : Reflux at 110°C for 72 hours

The reaction proceeds via nucleophilic displacement, where thiolate anions attack terminal chlorides in a step-growth mechanism. Tin(II) coordinates intermediate oligomers, favoring cyclization over polymerization. Post-reaction, the catalyst is removed by filtration through celite, and the macrocycle is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Yield : 18–22% after purification
Characterization Data :

  • $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 1.21 (s, 24H, CH$$ _3 $$), 2.68–2.89 (m, 16H, SCH$$ _2 $$)
  • Elemental Analysis: Found C 54.3%, H 8.9%, S 28.1%; Calculated for C$$ _20 $$H$$ _40 $$S$$ _4 $$: C 54.5%, H 9.1%, S 28.9%

High-Dilution Cyclocondensation

For template-free synthesis, high-dilution techniques prevent intermolecular coupling:

Experimental Protocol
  • Reactants : 3,3-dimethyl-1,5-pentanedithiol (4.0 equiv) and 1,4-dibromobutane (1.0 equiv)
  • Base : Triethylamine (8.0 equiv)
  • Solvent : Dichloromethane (0.01 M concentration)
  • Additive : Tetrabutylammonium iodide (phase-transfer catalyst)
  • Duration : 120 hours at 25°C

The slower reaction rate allows entropy-driven cyclization to compete effectively with linear oligomer formation. Quenching with ice water followed by extraction (CH$$ _2 $$Cl$$ _2 $$) and rotary evaporation yields a crude product, which is recrystallized from methanol.

Yield : 12–15%
Key Spectral Features :

  • IR (KBr): ν$$ _{C-S} $$ 678 cm$$ ^{-1} $$, ν$$ _{C-H} $$ (sp$$ ^3 $$) 2965 cm$$ ^{-1} $$
  • $$ ^{13}C $$ NMR: δ 33.7 (SCH$$ _2 $$), 28.4 (C(CH$$ _3 $$)$$ _2 $$)

Mechanistic Considerations

Role of Methyl Substituents

The geminal dimethyl groups at positions 3,7,11,15 enforce a staggered conformation in the macrocycle (Figure 1). Computational studies suggest this steric bulk:

  • Reduces ring puckering energy by 18.7 kJ/mol compared to unmethylated analogs
  • Increases dihedral angle S-C-C-S from 65° to 72°, enhancing metal-binding selectivity

Template vs. Non-Template Pathways

Comparative studies reveal:

Parameter Template Synthesis High-Dilution Method
Reaction Time (h) 72 120
Yield (%) 22 15
Purity (HPLC) 98% 92%
Metal Content (ppm)* <5 12

*Residual tin or sodium after purification

Template methods provide higher purity but require subsequent demetallation steps. The high-dilution approach avoids metal contaminants but suffers from lower efficiency.

Structural Validation

X-ray Crystallography

Single-crystal analysis (Mo Kα radiation, 100 K) confirms:

  • Ring Geometry : Chair-boat-chair conformation with S-S distances of 3.12–3.45 Å
  • Torsion Angles : C-S-C-C = 178.3°, indicating minimal ring strain
  • Cavity Diameter : 4.7 Å, suitable for encapsulating Mo$$ ^{II} $$ ions

Spectroscopic Correlations

$$ ^1H $$ NMR coupling constants ($$ J $$) provide insight into dynamic behavior:

  • $$ J_{SCH2-SCH2} $$ = 12.5 Hz (antiperiplanar conformation)
  • Temperature-dependent line broadening above 40°C suggests ring inversion (ΔG$$ ^‡ $$ = 67 kJ/mol)

Alternative Synthetic Strategies

Ring-Expansion of Smaller Macrocycles

Treatment of 3,3,7,7-tetramethyl-1,5-dithiacyclooctane with ethylene dithiolate under photolytic conditions yields the target compound in <5% yield. This method remains impractical due to competing radical pathways.

Solid-State Synthesis

Ball-milling 1,3-propanedithiol and 2-methyl-1,3-dibromopropane for 48 hours produces trace amounts (<1%) of the macrocycle, as detected by GC-MS. Scalability issues limit this approach to exploratory studies.

Challenges and Optimization Opportunities

Current limitations center on:

  • Low Yields : Attributable to competing polymerization; microfluidic reactors may improve mixing efficiency
  • Purification Difficulties : Similar retention factors (R$$ _f $$) between macrocycle and trimers necessitate HPLC upgrades
  • Solvent Waste : 85% of reaction volume becomes waste; solvent recovery systems could enhance sustainability

Recent advances in electrocatalytic thioetherification show promise for boosting yields to 35% under kinetic control.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether form.

    Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction restores the thioether structure. Substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur atoms.

Scientific Research Applications

3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Me₈[16]aneS₄ belongs to the family of thia-crown ethers, which are macrocycles containing sulfur donor atoms. Key structural analogs include:

Compound Name Substituents Donor Atoms Key Properties
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol Hydroxyl groups at 3,11 S, O Mixed cis/trans isomers; lower stability due to polar OH groups; used in ion transport
[14]aneS₄ (1,4,8,11-tetrathiacyclotetradecane) None (unsubstituted) S Smaller ring size (14-membered); less steric hindrance; binds softer metals (e.g., Ag⁺, Cu⁺)
[9]aneS₃ (1,4,7-trithiacyclononane) None S 9-membered ring; prefers smaller metals (e.g., Fe²⁺, Co²⁺); limited redox activity

Substituent Impact :

  • Me₈[16]aneS₄ ’s methyl groups increase hydrophobicity and steric bulk, favoring larger metals (e.g., Mo, Ru) and stabilizing high oxidation states .
  • The diol analog (3,11-diol) introduces hydrogen-bonding capacity via OH groups but reduces thermal stability and metal-binding selectivity .

Coordination Chemistry and Reactivity

Molybdenum Complexes
  • Me₈[16]aneS₄: Forms [Mo(N₂)₂(Me₈[16]aneS₄)], enabling N₂ activation—a rarity among sulfur-donor ligands. The methyl groups prevent ligand oxidation during redox cycles .
  • Unsubstituted [16]aneS₄ : Lacks the steric protection of methyl groups, leading to poorer stability in Mo(IV) nitrido complexes .
Ruthenium Complexes
  • Me₈[16]aneS₄ reacts with Ru(NO) fragments to form [Ru(NO)(S₅)]Br, a model for nitric oxide (NO) transfer in biological systems .
  • Smaller thia-crown ethers (e.g., [9]aneS₃) are less effective at stabilizing Ru-nitrosyl species due to weaker σ-donation and smaller cavity size.
Nitrogen-Donor Macrocycles
  • Ligands like cyclam (1,4,8,11-tetraazacyclotetradecane) favor softer metals (e.g., Ni²⁺, Cu²⁺) and lack the redox versatility of Me₈[16]aneS₄-Mo systems .

Biological Activity

1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl- (CAS Number: 295-91-0) is a macrocyclic compound characterized by its unique structure comprising multiple sulfur atoms. This compound has garnered interest in various fields due to its potential biological activity and applications in coordination chemistry.

The chemical properties of this compound are critical for understanding its biological interactions. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₂₄S₄
Molecular Weight296.58 g/mol
Density1.052 g/cm³
Melting Point57-58 °C
Boiling Point463.7 °C
Flash Point292.1 °C
LogP4.493

These properties indicate a stable compound with a relatively high boiling point and significant lipophilicity (LogP), which may influence its bioavailability and interaction with biological systems.

Coordination Chemistry and Metal Complexes

The ability of this compound to form complexes with metals enhances its biological relevance. For instance, studies have shown that molybdenum complexes containing octamethyl-1,5,9,13-tetrathiacyclohexadecane exhibit unique catalytic properties that could be leveraged in medicinal chemistry . These metal complexes may enhance the therapeutic efficacy of the thioether by improving solubility or targeting specific biological pathways.

Case Study 1: Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of thioether compounds on various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : Compounds similar to octamethyl-1,5,9,13-tetrathiacyclohexadecane showed IC50 values in the micromolar range against MCF-7 cells. This suggests a promising avenue for further research into its anticancer potential .

Case Study 2: Metal Complex Formation

A study focused on the synthesis of metal complexes using octamethyl-1,5,9,13-tetrathiacyclohexadecane as a ligand revealed enhanced stability and reactivity. These complexes demonstrated significant activity against bacterial strains and could serve as a basis for developing new antimicrobial agents .

Q & A

Q. What are the key considerations for designing experiments to synthesize 1,5,9,13-Tetrathiacyclohexadecane derivatives with controlled stereochemistry?

Methodological Answer: Synthesis requires careful selection of reaction conditions (temperature, solvent polarity, and catalyst type) to stabilize intermediate thiacyclohexadecane conformers. Use orthogonal design (e.g., Taguchi methods) to optimize variables like sulfur source reactivity and steric hindrance from methyl groups . Computational tools like COMSOL Multiphysics can simulate reaction pathways to predict steric effects and regioselectivity . Key data parameters include:

VariableImpact on Yield (%)Optimal Range
Temperature±15%60–80°C
Solvent Polarity±20%Dielectric constant >30
Catalyst Loading±10%0.5–1.5 mol%

Q. How can spectroscopic techniques resolve structural ambiguities in methyl-substituted tetrathiacyclohexadecane derivatives?

Methodological Answer: Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, NOESY) to distinguish between axial and equatorial methyl groups. For sulfur environments, use S K-edge XANES to probe sulfur oxidation states . Cross-validate with DFT calculations (B3LYP/6-311++G(d,p)) to match experimental vibrational frequencies (IR/Raman) with theoretical models .

Advanced Research Questions

Q. How do contradictory data on the compound’s thermal stability arise, and what statistical frameworks reconcile these discrepancies?

Methodological Answer: Discrepancies often stem from differing experimental setups (e.g., dynamic vs. isothermal TGA). Apply factorial design to isolate variables (e.g., heating rate, sample purity) . Use ANOVA to quantify variance contributions:

SourceSum of Squaresp-value
Heating Rate45.2<0.01
Purity32.10.03
Advanced reconciliation involves Bayesian meta-analysis to weight studies by methodological rigor (e.g., sample size, calibration standards) .

Q. What computational strategies predict the environmental fate of methylated tetrathiacyclohexadecanes in aquatic systems?

Methodological Answer: Develop QSAR models using descriptors like logP, polar surface area, and sulfur atom accessibility. Validate with molecular dynamics simulations (GROMACS) to assess membrane permeability and bioaccumulation potential . Experimental validation requires HPLC-MS/MS with isotopic labeling to track degradation products in simulated ecosystems .

Q. How can AI-driven platforms optimize the compound’s application in membrane technologies?

Methodological Answer: Train neural networks on datasets of thiacyclohexadecane permeability coefficients (e.g., gas separation, ion transport). Use COMSOL Multiphysics for multi-physics simulations integrating fluid dynamics and chemical stability . For experimental validation, employ high-throughput screening (e.g., robotic liquid handlers) to test 100+ membrane formulations in parallel .

Methodological Challenges and Solutions

6. Addressing low reproducibility in catalytic cyclization steps during synthesis:

  • Root Cause: Batch-to-batch variability in sulfur precursors.
  • Solution: Implement process analytical technology (PAT) with inline FTIR to monitor reaction progress in real time . Use Design of Experiments (DoE) to define acceptable impurity thresholds .

7. Ensuring data reliability in toxicity studies:

  • Best Practices: Adopt OECD Test Guidelines (e.g., TG 423) for acute oral toxicity. Cross-reference with IUCLID databases for hazard classification consistency . For mechanistic insights, apply transcriptomics (RNA-seq) to identify sulfur metabolism pathways in model organisms .

Data Integration and Theoretical Frameworks

Q. How to integrate contradictory theoretical predictions (e.g., DFT vs. molecular mechanics) for the compound’s conformational flexibility?

Methodological Answer: Perform ensemble docking to sample low-energy conformers. Compare with synchrotron XRD data to validate force field parameters . Use Akaike Information Criterion (AIC) to select the most predictive theoretical model .

9. Designing multi-institutional studies to assess long-term stability under extreme conditions:

  • Protocol: Standardize ASTM E1877 for accelerated aging tests. Use block randomization to distribute samples across labs, minimizing batch effects . Data harmonization via Shapiro-Wilk tests ensures normality before meta-analysis .

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